5-isothiocyanatopiperidin-2-one
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Overview
Description
5-Isothiocyanatopiperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 5-isothiocyanatopiperidin-2-one typically involves the reaction of piperidin-2-one with thiophosgene or its derivatives. This reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. An alternative method involves the use of isocyanides, elemental sulfur, and amines in a multicomponent reaction . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
5-Isothiocyanatopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
5-Isothiocyanatopiperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 5-isothiocyanatopiperidin-2-one involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Comparison with Similar Compounds
5-Isothiocyanatopiperidin-2-one can be compared with other piperidine derivatives and isothiocyanate-containing compounds:
Piperidine Derivatives: Compounds like piperidine, piperidin-2-one, and 4-isothiocyanatopiperidine share structural similarities but differ in their functional groups and biological activities.
Isothiocyanate-Containing Compounds: Compounds such as phenyl isothiocyanate and allyl isothiocyanate exhibit similar reactivity but differ in their specific applications and biological effects. The uniqueness of this compound lies in its combination of the piperidine ring and the isothiocyanate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-isothiocyanatopiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-6-2-1-5(3-7-6)8-4-10/h5H,1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYPSUGBILQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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